molecular formula C20H14Cl2O5 B11699481 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate

Cat. No.: B11699481
M. Wt: 405.2 g/mol
InChI Key: BGGHTHNYYHJCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate is a synthetic organic compound featuring a cyclopenta[c]chromen-4-one core substituted at the 7-position with a (2,4-dichlorophenoxy)acetate ester group.

Properties

Molecular Formula

C20H14Cl2O5

Molecular Weight

405.2 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C20H14Cl2O5/c21-11-4-7-17(16(22)8-11)25-10-19(23)26-12-5-6-14-13-2-1-3-15(13)20(24)27-18(14)9-12/h4-9H,1-3,10H2

InChI Key

BGGHTHNYYHJCEI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate typically involves the Pechmann condensation reaction. This reaction is carried out by condensing resorcinol with ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid (H₂SO₄) as a catalyst . The resulting hydroxycoumarin is then alkylated using ethylbromoacetate in acetone with potash as a base . The final step involves the esterification of the hydroxycoumarin derivative with 2,4-dichlorophenoxyacetic acid using dicyclohexylcarbodiimide (DCC) as a condensing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF7 (Breast Cancer)1.88
A549 (Lung Cancer)26
HepG2 (Liver Cancer)0.74 mg/mL

The mechanism of action is believed to involve:

  • Enzyme Inhibition : Targeting key enzymes involved in cancer proliferation.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells.

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For example:

Compound Target Enzyme IC50 (μmol)
4-Oxo CompoundCOX-20.04 ± 0.02
CelecoxibCOX-20.04 ± 0.01

These findings indicate that the compound could be developed as a therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Tumor Reduction Studies : A study evaluating the efficacy of a related compound showed promising results in reducing tumor size in animal models.
  • Inflammatory Marker Reduction : Research highlighted the compound's role in decreasing inflammatory markers in induced models of inflammation.

Future Research Directions

Further research is required to fully elucidate the mechanisms by which this compound exerts its biological effects. Areas of interest include:

  • Molecular Docking Studies : To understand binding affinities and interactions with specific biological targets.
  • In Vivo Studies : To assess the therapeutic potential and safety profile in living organisms.

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound also affects various signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

  • Halogen Influence: The target compound’s 2,4-dichlorophenoxy group introduces electronegative chlorine atoms, which may enhance binding interactions in biological systems compared to non-halogenated analogs like the simple acetate .
  • Ester Group Variations: Replacing the dichlorophenoxy group with smaller esters (e.g., acetate in ) reduces molecular weight and complexity, likely improving solubility but diminishing target specificity . Conversely, the ethyl phenylacetate derivative () increases lipophilicity, which could enhance membrane permeability .

Biological Activity

The compound 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate is a synthetic derivative that combines a chromene structure with a dichlorophenoxyacetate moiety. This unique combination suggests potential biological activities, particularly in the fields of pharmacology and environmental science. This article reviews the biological activities associated with this compound, including its effects on cellular systems and potential therapeutic applications.

  • Molecular Formula : C15H14O5
  • Molecular Weight : 274.27 g/mol
  • IUPAC Name : 2-[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]PROPANOIC ACID

Biological Activity Overview

The biological activity of this compound can be understood through its interactions with various biological systems. The following sections summarize key findings from recent studies.

Antioxidant Activity

Research indicates that compounds containing the dichlorophenoxyacetate moiety can exhibit significant antioxidant properties. For instance, studies have shown that related compounds can enhance the activity of antioxidant enzymes such as catalase and cytochrome c oxidase in animal models. Such effects are crucial for mitigating oxidative stress in cells and may contribute to protective mechanisms against cellular damage .

Cytotoxic Effects

While some derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D) have been shown to exhibit cytotoxic effects on various cell lines (e.g., HepG2 cells), the specific impacts of this compound require further investigation. Preliminary data suggest that at higher concentrations, similar compounds can induce apoptosis in cancer cell lines .

Case Study: Herbicide Exposure

A study investigating the effects of 2,4-D exposure on zebrafish demonstrated that exposure increased mitochondrial activity and altered behavior patterns. This suggests that compounds like this compound may influence mitochondrial metabolism and oxidative status in non-target organisms .

In Vivo Studies

In vivo studies have reported that exposure to herbicides containing dichlorophenoxy groups can lead to significant physiological changes in aquatic organisms. For example:

  • Increased total distance traveled by zebrafish.
  • Altered antioxidant enzyme activities.
    These findings highlight the need for further research into the ecological impact of such compounds .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
2,4-Dichlorophenoxyacetic acidIncreased cytochrome c oxidase activity
4-Oxo derivativesInduced apoptosis in HepG2 cells
4-Oxo-cyclopenta derivativesEnhanced antioxidant enzyme activity

Q & A

Q. What is the recommended synthetic pathway for preparing 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate, and what critical parameters influence yield?

  • Methodological Answer : The synthesis involves two key steps: (i) Preparation of the 2,4-dichlorophenoxyacetic acid moiety: Dissolve 2,4-dichlorobenzoic acid in methanol with concentrated sulfuric acid (1:20 v/v acid-to-solvent ratio) and reflux for 4 hours. Neutralize with ice water, filter, and recrystallize from ethanol to obtain the intermediate . (ii) Esterification with the cyclopenta[c]chromen-4-one core: Use a coupling agent (e.g., DCC/DMAP) under anhydrous conditions. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Critical parameters include stoichiometric control of the acid catalyst, reflux duration (≥4 hours for complete esterification), and recrystallization solvent purity to avoid byproduct contamination .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., 4-bromophenoxy derivatives: δ 7.2–7.8 ppm for aromatic protons; δ 170–175 ppm for carbonyl carbons) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 423.04 for C₂₀H₁₅Cl₂O₅).
  • Crystallography : Grow single crystals via slow evaporation (ethanol/water mix). Use SHELXL for refinement, focusing on resolving disorder in the cyclopenta[c]chromen core. Typical R-factor thresholds: <0.05 for high-resolution data .

Advanced Research Questions

Q. How do structural modifications in the phenoxy moiety (e.g., bromo vs. chloro substituents) influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer :
  • Electronic Effects : Chloro substituents (σₚ = 0.23) enhance electrophilicity compared to bromo (σₚ = 0.26), altering reaction kinetics in nucleophilic acyl substitutions. Use Hammett plots to quantify substituent effects .
  • Solubility : LogP values increase with chloro groups (calculated LogP = 3.8 vs. 3.5 for bromo analogs), impacting bioavailability. Assess via shake-flask method (octanol/water) .
  • Stability : Chloro derivatives exhibit higher thermal stability (TGA: decomposition onset ~220°C vs. 210°C for bromo). Use DSC to monitor phase transitions .

Q. What strategies are effective in resolving contradictory biological activity data observed in different assays for this compound?

  • Methodological Answer :
  • Assay Optimization :
  • Cell Line Variability : Test cytotoxicity across multiple lines (e.g., HeLa vs. MCF-7) with standardized protocols (MTT assay, 48-hour incubation) .
  • Purity Verification : HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) to confirm >98% purity; impurities >2% may skew IC₅₀ values .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., topoisomerase II), correlating with activity trends .

Q. What methodologies are optimal for evaluating the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 1–13, 37°C) for 24 hours. Analyze degradation via HPLC:
  • Acidic Conditions : Ester hydrolysis dominates (t₁/₂ = 6 hours at pH 2).
  • Basic Conditions : Cyclopenta[c]chromen ring decomposition occurs (t₁/₂ = 2 hours at pH 12) .
  • Thermal Stability : Use accelerated stability testing (40°C/75% RH, ICH guidelines). Monitor via FTIR for carbonyl band shifts (1700–1750 cm⁻¹) .

Data Contradiction Analysis

  • Synthetic Yield Discrepancies : Variations in esterification yields (40–70%) may stem from residual moisture (use molecular sieves) or incomplete activation of the carboxylic acid (pre-activate with EDCI). Replicate reactions under inert atmosphere (N₂) .
  • Biological Activity Conflicts : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) often arise from differences in cell passage number or serum concentration in media. Standardize cell culture conditions and include positive controls (e.g., doxorubicin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.